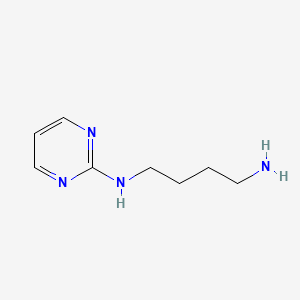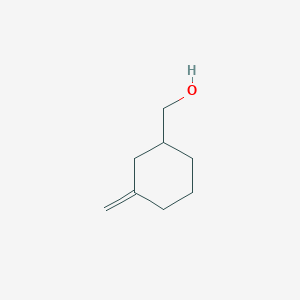
(3-Methylidenecyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylenecyclohexyl)methanol is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexane, featuring a methylene group attached to the third carbon of the cyclohexane ring and a hydroxyl group attached to the methylene carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylenecyclohexyl)methanol typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of (3-Methylenecyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Methylenecyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form cyclohexylmethanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexylmethanol.
Substitution: Cyclohexylmethyl halides.
Wissenschaftliche Forschungsanwendungen
(3-Methylenecyclohexyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3-Methylenecyclohexyl)methanol involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include:
Enzymatic oxidation: Conversion to corresponding ketones or aldehydes.
Enzymatic reduction: Conversion to cyclohexylmethanol. These interactions can influence cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethanol: Similar structure but lacks the methylene group.
Cyclohexanone: Similar ring structure but contains a ketone group instead of a hydroxyl group.
Cyclohexanecarboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness: (3-Methylenecyclohexyl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
21368-12-7 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(3-methylidenecyclohexyl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h8-9H,1-6H2 |
InChI-Schlüssel |
NUYQGTBSJUSQJU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


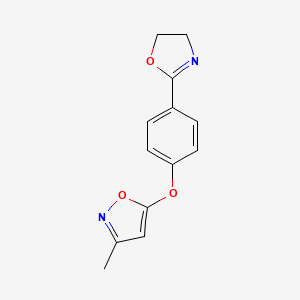
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
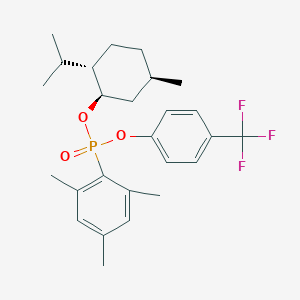


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
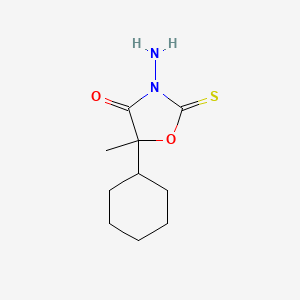


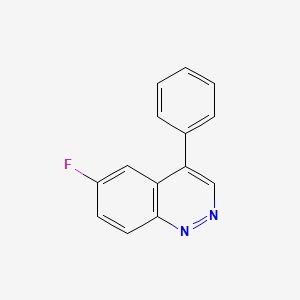
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
